

Measuring 2'-Fluoroaminopterin Uptake in Cancer Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: 2'-Fluoroaminopterin

Cat. No.: B1666264

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Introduction

2'-Fluoroaminopterin is a fluorinated analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). Like its parent compound and the related drug methotrexate (MTX), its efficacy is critically dependent on its transport into cancer cells. The primary transporter responsible for the uptake of these antifolates is the Reduced Folate Carrier (RFC), also known as Solute Carrier Family 19 Member 1 (SLC19A1). Understanding the kinetics and mechanisms of **2'-Fluoroaminopterin** uptake is essential for evaluating its potential as a chemotherapeutic agent and for developing strategies to overcome drug resistance.

These application notes provide detailed protocols for measuring the cellular uptake of **2'-Fluoroaminopterin** in cancer cell lines using three common methodologies: radiolabeled uptake assays, fluorescence-based methods, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Transport Mechanism of 2'-Fluoroaminopterin

The cellular uptake of **2'-Fluoroaminopterin** is primarily mediated by the Reduced Folate Carrier (RFC). This transporter is responsible for the influx of reduced folates and antifolates like methotrexate and aminopterin. Once inside the cell, **2'-Fluoroaminopterin**, like other antifolates, is polyglutamylated, a process that traps the drug intracellularly and enhances its

inhibitory effect on DHFR. The expression and activity of RFC can be a key determinant of a cancer cell's sensitivity to these drugs.

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